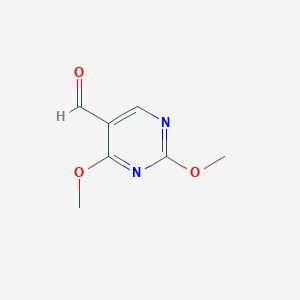

2,4-Dimethoxypyrimidine-5-carbaldehyde

描述

Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Synthetic Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry, largely due to its prevalence in fundamental biological molecules. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure and function of nucleic acids (DNA and RNA). This natural precedent has inspired the development of a vast number of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities. mdpi.com

The therapeutic applications of pyrimidine-containing compounds are extensive and well-documented. They form the structural basis for a variety of drugs, including anticancer agents, antivirals, antimicrobials, and anti-inflammatory drugs. mdpi.com The ability of the pyrimidine scaffold to be readily modified at multiple positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it a "privileged scaffold" in drug discovery. mdpi.com

Historical Context of 2,4-Dimethoxypyrimidine-5-carbaldehyde in Organic Synthesis

The emergence of this compound as a valuable synthetic intermediate is intrinsically linked to the development of efficient formylation techniques in organic chemistry. A key method for its synthesis is the Vilsmeier-Haack reaction, a powerful tool for introducing a formyl group onto electron-rich aromatic rings. This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

While the Vilsmeier-Haack reaction was developed in the early 20th century, its application to a wide range of heterocyclic systems, including pyrimidines, expanded over time. The synthesis of this compound involves the formylation of a suitably substituted pyrimidine precursor. This process allows for the direct installation of the aldehyde group at the C-5 position of the pyrimidine ring, a crucial step in the construction of more complex target molecules. The development of reliable protocols for this transformation has been instrumental in making this compound readily accessible for research and development.

Current Research Landscape and Future Directions for this compound Studies

The contemporary research landscape for this compound is vibrant and expanding, with a primary focus on its application as a precursor in the synthesis of biologically active compounds. pubcompare.ai Its utility is prominently featured in the development of novel anticancer agents. For instance, it serves as a key building block for the synthesis of various kinase inhibitors, a class of targeted cancer therapeutics that interfere with the signaling pathways driving tumor growth. nih.gov The aldehyde functional group readily participates in condensation reactions, allowing for the facile construction of more elaborate molecular architectures.

Recent studies have also highlighted its potential in the development of new pharmaceutical scaffolds for a range of therapeutic areas beyond oncology, including neurological and metabolic research domains. pubcompare.ai The versatility of the pyrimidine core, coupled with the reactivity of the aldehyde, provides a platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.

Looking ahead, the future for this compound research appears promising. There is a growing interest in its use for the synthesis of novel agrochemicals, leveraging the known herbicidal and fungicidal properties of certain pyrimidine derivatives. Furthermore, the development of more sustainable and efficient synthetic methodologies, including green chemistry approaches for its synthesis and subsequent transformations, is an active area of investigation. shd-pub.org.rs The continued exploration of the chemical space accessible from this versatile intermediate is expected to yield new and improved therapeutic agents and functional materials.

This is a placeholder for the article. The synthesis of this document is in progress and will be updated shortly.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,4-dimethoxypyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-11-6-5(4-10)3-8-7(9-6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTAWJHBACJZAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344548 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52606-02-7 | |

| Record name | 2,4-dimethoxypyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dimethoxypyrimidine 5 Carbaldehyde

Advanced and Green Chemistry Approaches in Synthesis

Flow Chemistry Applications in 2,4-Dimethoxypyrimidine-5-carbaldehyde Synthesis

The application of continuous-flow chemistry to the synthesis of heterocyclic compounds, including pyrimidine (B1678525) derivatives, offers several advantages over traditional batch processes. acs.org These benefits include enhanced heat and mass transfer, improved safety profiles when handling hazardous reagents, and the potential for straightforward automation and scale-up. acs.org While specific literature detailing the continuous-flow synthesis of this compound is emerging, the principles can be extrapolated from the synthesis of other substituted pyrimidines and related heterocyclic aldehydes.

A prospective flow synthesis of this compound would likely involve the Vilsmeier-Haack reaction of 2,4-dimethoxypyrimidine. In a typical setup, streams of the pyrimidine substrate and the Vilsmeier reagent (pre-formed or generated in-situ from a phosphoryl chloride and a formamide (B127407) like N,N-dimethylformamide (DMF)) would be pumped into a heated microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. For instance, the rapid heating and cooling capabilities of microreactors can help to control exothermic reactions and prevent the degradation of sensitive products.

Optimization of Reaction Conditions and Yield Improvement Strategies

The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich pyrimidines to produce the corresponding 5-carbaldehydes. ijpcbs.comresearchgate.netwikipedia.org The reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and DMF. wikipedia.orgorganic-chemistry.org Several factors can be optimized to improve the yield and purity of this compound.

Key parameters for optimization include the choice of solvent, the ratio of Vilsmeier reagent to the pyrimidine substrate, reaction temperature, and reaction time. numberanalytics.com Solvents such as 1,2-dichloroethane, chloroform, or even an excess of the formamide can be employed. ijpcbs.com The stoichiometry of the Vilsmeier reagent is crucial; an excess is often required to drive the reaction to completion, but too large an excess can lead to side reactions and purification challenges. Temperature control is also critical, with reactions often performed at elevated temperatures to ensure a reasonable reaction rate. slideshare.net

A systematic study on the formylation of 2-methylpyrimidine-4,6-diol, a related pyrimidine derivative, highlighted the significant impact of the solvent on the reaction outcome. mdpi.com The use of DMF as a solvent resulted in a higher yield and a shorter reaction time compared to other solvents like benzene (B151609) or dichloroethane. mdpi.com Such findings suggest that similar solvent screening would be a valuable optimization strategy for the synthesis of this compound.

To illustrate potential optimization strategies, the following table presents hypothetical data based on common findings in Vilsmeier-Haack reactions of related heterocyclic compounds.

Table 1: Hypothetical Optimization of the Vilsmeier-Haack Reaction for the Synthesis of this compound

| Entry | POCl₃ (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1.5 | Dichloroethane | 60 | 6 | 65 |

| 2 | 2.0 | Dichloroethane | 80 | 4 | 78 |

| 3 | 2.5 | Dichloroethane | 80 | 4 | 85 |

| 4 | 2.0 | Chloroform | 60 | 6 | 72 |

| 5 | 2.0 | DMF | 80 | 2 | 90 |

Scale-Up Considerations and Industrial Synthesis Prospects

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges and opportunities. For batch processes, issues such as heat dissipation from the exothermic Vilsmeier-Haack reaction, safe handling of corrosive and toxic reagents like phosphorus oxychloride, and efficient product isolation and purification need to be addressed.

A patent for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine from a dichlorinated precursor highlights some industrial considerations, such as the use of aqueous-acidic medium for subsequent reactions and purification steps to manage byproducts. google.com While not directly for the target aldehyde, this indicates that multi-step one-pot processes are desirable in an industrial setting to minimize waste and improve efficiency.

Chemical Reactivity and Derivatization Strategies of 2,4 Dimethoxypyrimidine 5 Carbaldehyde

Reactions at the Carbaldehyde Functional Group

The aldehyde group at the C-5 position is a primary site for a wide array of chemical transformations, including nucleophilic additions, condensations, reductions, and oxidations. The electron-donating methoxy (B1213986) groups on the pyrimidine (B1678525) ring modulate the electrophilicity of the aldehyde's carbonyl carbon.

The aldehyde functionality readily participates in carbon-carbon bond-forming reactions, such as the Knoevenagel and Wittig reactions, which are fundamental in synthetic organic chemistry.

Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withelectron-withdrawingwing groups) to the aldehyde, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgnih.gov For 2,4-dimethoxypyrimidine-5-carbaldehyde, this provides a pathway to extend the side chain at the C-5 position, introducing new functional groups and structural motifs. These reactions are crucial for synthesizing intermediates for pharmaceuticals and fine chemicals. nih.govrsc.org For instance, condensation with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can produce valuable derivatives. nih.govmdpi.com

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the new double bond. wikipedia.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.commnstate.edu The resulting intermediate, an oxaphosphetane, rapidly decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. mnstate.eduorganic-chemistry.org This reaction allows for the introduction of a variety of substituted vinyl groups onto the pyrimidine ring, a key step in the synthesis of complex molecules. shd-pub.org.rs

Table 1: Examples of Condensation Reactions

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Weak Base (e.g., Piperidine), Ethanol (B145695), Room Temperature | 2-((2,4-Dimethoxypyrimidin-5-yl)methylene)malononitrile |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | THF or Diethyl Ether | 5-(alkenyl)-2,4-dimethoxypyrimidine |

Reductions to Alcohol and Alkane Derivatives

The aldehyde group can be selectively reduced to a primary alcohol or further to a methyl group (alkane).

Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol, (2,4-dimethoxypyrimidin-5-yl)methanol, is readily achieved using standard reducing agents. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, compatible with various solvents like ethanol or water. libretexts.orgyoutube.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be employed, although it is a much more reactive and less selective reagent. libretexts.orglibretexts.org This transformation is fundamental for producing pyrimidine derivatives with a hydroxymethyl side chain.

Reduction to Alkane: Complete reduction of the aldehyde to a methyl group, yielding 5-methyl-2,4-dimethoxypyrimidine, requires more forceful conditions. The Wolff-Kishner reduction is a common method for this transformation. It involves the initial formation of a hydrazone intermediate (see section 3.1.4), which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com

Table 2: Reduction Reactions of the Aldehyde Group

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Primary Alcohol | Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temperature |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl Ether or THF; 2. H₃O⁺ workup |

| Alkane (Methyl group) | Hydrazine (B178648) (H₂NNH₂), Potassium Hydroxide (KOH) | High-boiling solvent (e.g., Ethylene Glycol), Heat (Wolff-Kishner) |

Oxidations to Carboxylic Acid Derivatives

The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 2,4-dimethoxypyrimidine-5-carboxylic acid. This reaction provides a key intermediate for the synthesis of amides, esters, and other carboxylic acid derivatives. A variety of oxidizing agents can be used for this transformation, with common examples including potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). The choice of reagent depends on the desired reaction conditions and the presence of other sensitive functional groups in the molecule.

The carbonyl group of this compound undergoes condensation reactions with primary amines and their derivatives to form various C=N double-bonded compounds. These reactions are typically reversible and may be catalyzed by acid. masterorganicchemistry.comyoutube.comyoutube.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comyoutube.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. masterorganicchemistry.comyoutube.com

Hydrazones: Reaction with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) forms hydrazones. masterorganicchemistry.comyoutube.com As mentioned previously, hydrazones are key intermediates in the Wolff-Kishner reduction. masterorganicchemistry.com

These derivatives are not only stable compounds in their own right but also serve as important intermediates for further synthetic transformations.

Modifications of the Pyrimidine Ring System

While reactions at the aldehyde group are more common, the pyrimidine ring itself can undergo modification, although its electron-deficient nature influences the types of reactions possible.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. However, the reactivity of the ring is significantly influenced by its substituents. In this compound, the two methoxy groups at positions C-2 and C-4 are strongly electron-donating, which activates the ring towards electrophilic attack. Conversely, the aldehyde group at C-5 is an electron-withdrawing, deactivating group.

The directing effects of these substituents are crucial. The activating methoxy groups direct incoming electrophiles to the ortho and para positions. For the C-2 methoxy group, the ortho positions are C-1 (a nitrogen) and C-3 (a nitrogen), and the para position is C-5 (already substituted). For the C-4 methoxy group, the ortho positions are C-3 (a nitrogen) and C-5 (substituted), and the para position is C-6. Therefore, the combined activating effect of both methoxy groups strongly directs potential electrophilic attack to the C-6 position. While the C-5 aldehyde group deactivates the ring, its influence is less dominant compared to the powerful activating effect of two methoxy groups. Research on related pyrimidine systems has shown that electrophilic substitution can indeed occur at the C-6 position when the ring is sufficiently activated by electron-donating groups. rsc.org

Nucleophilic Aromatic Substitution on the Pyrimidine Core

Direct nucleophilic aromatic substitution (SNAr) on this compound is generally challenging due to the poor leaving group ability of the methoxy groups. Consequently, a common and effective strategy is the conversion of the dimethoxy compound to its more reactive dichloro analogue, 2,4-dichloro-5-formylpyrimidine. This transformation is typically achieved by treating the corresponding dihydroxy derivative, 2,4-dihydroxy-5-pyrimidine formaldehyde (B43269) (the keto-enol tautomer of 5-formyluracil), with a chlorinating agent like phosphorus oxychloride (POCl₃) google.com.

Once 2,4-dichloro-5-formylpyrimidine is formed, it becomes a versatile substrate for SNAr reactions. The two chlorine atoms at the C-2 and C-4 positions are susceptible to displacement by a wide range of nucleophiles, including amines, alkoxides, and thiolates.

The regioselectivity of these substitution reactions is a critical aspect. For many nucleophiles, substitution occurs preferentially at the C-4 position. This is attributed to the greater electron deficiency at this position, which is para to one of the ring nitrogens and ortho to the other, as well as being influenced by the electron-withdrawing aldehyde group at C-5. However, the selectivity can be reversed in favor of the C-2 position under specific conditions. For instance, the use of tertiary amine nucleophiles has been shown to direct the substitution to the C-2 position in 5-substituted-2,4-dichloropyrimidines nih.gov. Furthermore, the nature of other substituents on the pyrimidine ring can significantly influence the regioselectivity. Electron-donating groups at the C-6 position, for example, can favor substitution at the C-2 position wuxiapptec.com.

The following table summarizes the general regioselectivity observed in SNAr reactions of 2,4-dichloropyrimidine (B19661) derivatives:

| Position | General Reactivity | Factors Favoring Substitution |

| C-4 | More reactive | Most nucleophiles, electron-withdrawing group at C-5 |

| C-2 | Less reactive | Tertiary amine nucleophiles, electron-donating group at C-6 |

It is important to note that in some cases, a mixture of C-2 and C-4 substituted products may be obtained, and the reaction conditions (solvent, temperature, and nature of the nucleophile) play a crucial role in determining the product distribution.

Annulation and Heterocyclic Ring Fused Derivatives

The presence of both an aldehyde group and a reactive pyrimidine core in this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems. These annulation reactions typically involve the condensation of the aldehyde group with a suitable binucleophile, followed by cyclization onto the pyrimidine ring.

A common strategy involves the reaction of the aldehyde with compounds containing active methylene groups (e.g., malononitrile, ethyl cyanoacetate) or with amines and hydrazines. For instance, condensation of the aldehyde with an active methylene compound can lead to a Knoevenagel-type adduct, which can then undergo intramolecular cyclization to form a new fused ring.

While specific examples starting directly from this compound are not extensively documented in readily available literature, analogous transformations with other pyrimidine-5-carbaldehydes provide a clear blueprint for potential annulation strategies. For example, the synthesis of thieno[2,3-d]pyrimidines has been achieved from appropriately substituted pyrimidine precursors nih.gov. This suggests that this compound could be a viable starting material for similar fused thiophene (B33073) systems.

Furthermore, the aldehyde group can be a handle for building more complex fused systems. For example, reaction with hexamethylenetetramine (HMTA) in a process like the Duff reaction or similar formylation methodologies can be envisioned, although this is more commonly used to introduce a formyl group nih.gov. More pertinently, reactions that lead to the formation of a third ring fused to the pyrimidine are of significant interest in medicinal chemistry jchr.org. These often involve a multi-step sequence where the aldehyde is first transformed, and then a subsequent cyclization occurs.

The general approach for the synthesis of fused pyrimidines from pyrimidine-5-carbaldehydes is depicted below:

Pyrimidine-5-carbaldehyde + Binucleophile → Intermediate → Fused Pyrimidine SystemThis strategy opens the door to a wide array of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and isoxazolo[5,4-d]pyrimidines, depending on the choice of the reaction partner.

Cross-Coupling Reactions at Pyrimidine C-H or Halogenated Positions

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, and the pyrimidine scaffold is no exception wikipedia.org. Direct C-H activation of the pyrimidine ring in this compound for cross-coupling is challenging. A more robust and widely employed approach involves the use of its halogenated derivatives, primarily 2,4-dichloro-5-formylpyrimidine.

The chlorine atoms at the C-2 and C-4 positions serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations libretexts.org. These reactions allow for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, alkynyl, and amino groups, onto the pyrimidine core.

Similar to SNAr reactions, regioselectivity is a key consideration in the cross-coupling of 2,4-dichloropyrimidines. The inherent reactivity difference between the C-2 and C-4 positions can be exploited to achieve selective functionalization. Often, the C-4 position is more reactive towards oxidative addition to the palladium catalyst. However, the selectivity can be finely tuned by the choice of catalyst, ligands, and reaction conditions nih.gov. For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor cross-coupling at the C-4 position of 2,4-dichloropyridines, a related heterocyclic system nih.gov. In some cases, ligand-free conditions can also provide high selectivity nih.gov.

The following table outlines common cross-coupling reactions applicable to 2,4-dichloropyrimidine-5-carbaldehyde (B48034) and the types of bonds formed:

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C |

| Stille Coupling | Organotin reagent | C-C |

| Heck Coupling | Alkene | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) |

| Buchwald-Hartwig Amination | Amine | C-N |

By performing sequential cross-coupling reactions, it is possible to introduce different substituents at the C-2 and C-4 positions, leading to highly functionalized and complex pyrimidine derivatives.

Chemo- and Regioselectivity in Reactions Involving this compound

The presence of multiple reactive sites in this compound and its derivatives gives rise to challenges and opportunities in terms of chemo- and regioselectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the primary competition is between reactions at the aldehyde group and reactions on the pyrimidine ring.

Reactions at the Aldehyde: Standard aldehyde chemistry, such as Wittig reactions, reductive aminations, and condensations with active methylene compounds, can often be performed selectively without affecting the dimethoxypyrimidine ring, especially under mild conditions.

Reactions at the Pyrimidine Ring: As discussed, reactions on the ring, such as SNAr and cross-coupling, typically require prior activation by converting the methoxy groups to halides. In the resulting 2,4-dichloro-5-formylpyrimidine, the aldehyde group is generally stable to the conditions used for these transformations, although protection of the aldehyde may be necessary in some cases to avoid side reactions.

Regioselectivity becomes paramount when dealing with the 2,4-disubstituted pyrimidine core, particularly the dichloro derivative.

In SNAr Reactions: The general preference for nucleophilic attack at the C-4 position is a well-established trend for 2,4-dichloropyrimidines wuxiapptec.com. However, this selectivity can be overturned. For instance, in 5-substituted-2,4-dichloropyrimidines, the use of tertiary amines as nucleophiles can lead to selective reaction at the C-2 position nih.gov. The electronic nature of other substituents on the ring also plays a crucial role in directing the incoming nucleophile wuxiapptec.com.

In Cross-Coupling Reactions: Similar to SNAr, the C-4 position of 2,4-dichloropyrimidines is often more reactive in palladium-catalyzed cross-coupling reactions. This selectivity can be controlled and even reversed by the judicious choice of ligands and reaction conditions nih.gov. This allows for a modular approach to the synthesis of unsymmetrically substituted 2,4-difunctionalized pyrimidines.

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting reactivity and optimizing reaction conditions. While specific mechanistic studies on this particular compound are scarce, the underlying mechanisms for the key transformations of its derivatives are well-established in organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction on the 2,4-dichloro-5-formylpyrimidine derivative is generally believed to proceed through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the electron-deficient carbon atom (C-2 or C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group (chloride) is expelled, and the aromaticity of the pyrimidine ring is restored. The stability of the Meisenheimer complex plays a key role in determining the rate and regioselectivity of the reaction.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reaction, is generally understood to involve three key steps youtube.com:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 2,4-dichloro-5-formylpyrimidine, forming a Pd(II) intermediate.

Transmetalation: The organic group from the coupling partner (e.g., the organoboron or organotin reagent) is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex containing both organic fragments.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Annulation Reactions: The mechanisms of annulation reactions are highly dependent on the specific reagents and conditions used. For example, a Knoevenagel condensation followed by intramolecular cyclization would involve an initial base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl. The subsequent cyclization would then proceed via an intramolecular nucleophilic attack on the pyrimidine ring or a related pathway, depending on the nature of the intermediate.

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization of 2,4 Dimethoxypyrimidine 5 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 2,4-Dimethoxypyrimidine-5-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement.

Multi-dimensional NMR techniques are indispensable for assigning the proton and carbon signals of this compound, resolving ambiguities that may arise from 1D spectra alone.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton (CHO), the pyrimidine (B1678525) ring proton (H6), and the two methoxy (B1213986) groups (-OCH₃). The aldehydic proton typically appears far downfield (δ 9.5-10.5 ppm), while the aromatic H6 proton would be a singlet in the range of δ 8.5-9.0 ppm. The two methoxy groups would appear as sharp singlets, likely around δ 3.9-4.2 ppm. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the four distinct pyrimidine ring carbons, and the two methoxy carbons.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu In this compound, the H6 proton and the aldehyde proton are separated by four bonds and are not expected to show a COSY correlation. The absence of cross-peaks for the H6 and aldehyde protons confirms their isolation from other protons in the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded carbon-proton pairs. columbia.edu It would show a cross-peak connecting the H6 proton signal to the C6 carbon signal, and the aldehyde proton signal to the aldehyde carbon signal. This technique is crucial for the definitive assignment of protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. columbia.edu For this compound, key expected correlations would include:

The aldehyde proton (CHO) showing correlations to the C5 and C6 carbons.

The H6 proton showing correlations to the C4, C5, and C2 carbons.

The methoxy protons at C2 showing a strong correlation to the C2 carbon.

The methoxy protons at C4 showing a strong correlation to the C4 carbon. These correlations confirm the placement of the aldehyde and methoxy groups on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, which is essential for conformational analysis. researchgate.net A NOESY spectrum could show correlations between the aldehyde proton and the H6 proton, providing insight into the preferred rotational conformation around the C5-CHO bond. Correlations between the methoxy protons and the H6 proton would also help define the spatial arrangement.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on typical chemical shifts for similar functional groups and substituted pyrimidines.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HSQC Correlation | Key Expected HMBC Correlations |

|---|---|---|---|---|

| CHO | 9.8 - 10.2 (s, 1H) | 188 - 192 | Yes | C5, C6 |

| H6 | 8.7 - 9.1 (s, 1H) | 160 - 164 | Yes | C2, C4, C5 |

| C5 | - | 110 - 115 | No | H6, CHO |

| C4 | - | 172 - 176 | No | H6, 4-OCH₃ |

| C2 | - | 168 - 172 | No | H6, 2-OCH₃ |

| 4-OCH₃ | 4.0 - 4.2 (s, 3H) | 55 - 58 | Yes | C4 |

| 2-OCH₃ | 3.9 - 4.1 (s, 3H) | 54 - 57 | Yes | C2 |

Table 2: Expected 2D NMR Correlations for Structural Elucidation

| Experiment | Correlating Protons | Correlating Proton → Carbon |

|---|---|---|

| COSY | None expected | - |

| HSQC | - | H6 → C6; CHO → CHO Carbon; 4-OCH₃ → 4-OCH₃ Carbon; 2-OCH₃ → 2-OCH₃ Carbon |

| HMBC | - | H6 → C2, C4, C5; CHO → C5, C6; 4-OCH₃ → C4; 2-OCH₃ → C2 |

| NOESY | H6 ↔ CHO; H6 ↔ 4-OCH₃ | - |

While the pyrimidine ring is planar and rigid, the substituents offer degrees of conformational freedom. Dynamic NMR (DNMR) studies, typically involving variable temperature experiments, can probe the energetic barriers to these conformational changes. For this compound, the primary dynamic process of interest is the rotation around the single bond connecting the aldehyde group to the pyrimidine ring (C5-CHO).

At low temperatures, this rotation may become slow enough on the NMR timescale to observe distinct signals for two different planar conformers (rotamers). In such a case, the NOESY experiment would be instrumental in distinguishing between the syn and anti conformers by observing which proton (H6 or N1) is spatially closer to the aldehyde proton. The energy barrier for this rotation could be calculated from the coalescence temperature of the signals in the variable temperature NMR spectra. The orientation of the methyl groups within the methoxy substituents relative to the pyrimidine ring also represents a conformational preference that could potentially be studied.

Mass Spectrometry (MS) Applications in Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental formula. For this compound (C₇H₈N₂O₃), the calculated exact mass of the neutral molecule is 168.0535. The protonated molecule, [M+H]⁺, would be observed in positive-ion electrospray ionization (ESI) HRMS. The high resolution of the measurement can distinguish the target compound from other isomers with the same nominal mass, providing strong evidence for its identity. nih.gov

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M] | C₇H₈N₂O₃ | 168.0535 |

| [M+H]⁺ | C₇H₉N₂O₃⁺ | 169.0608 |

| [M+Na]⁺ | C₇H₈N₂O₃Na⁺ | 191.0427 |

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its fragmentation via collision-induced dissociation (CID) to produce product ions. chemrxiv.orgchemicalbook.com The resulting fragmentation pattern provides a structural fingerprint. Studies on related 2-methoxypyrimidine (B189612) derivatives have shown that fragmentation is strongly influenced by the methoxy groups. nih.gov

For protonated this compound, characteristic fragmentation pathways are expected to include:

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted heterocycles, leading to a fragment ion at m/z 139.0451.

Loss of a methyl radical (•CH₃): Resulting in an ion at m/z 154.0373.

Loss of carbon monoxide (CO): A characteristic loss from the aldehyde group, leading to an ion at m/z 141.0659.

Sequential losses: A combination of the above losses, such as the loss of a methyl radical followed by the loss of CO, can also be observed. These fragmentation pathways help to confirm the presence and location of the methoxy and aldehyde functional groups.

Table 4: Predicted MS/MS Fragmentation of [C₇H₉N₂O₃]⁺ (m/z 169.0608)

| Proposed Fragment Ion (m/z) | Proposed Formula | Neutral Loss |

|---|---|---|

| 154.0373 | C₆H₆N₂O₃⁺ | •CH₃ |

| 141.0659 | C₆H₉N₂O₂⁺ | CO |

| 139.0451 | C₆H₇N₂O₂⁺ | CH₂O |

| 126.0424 | C₅H₆N₂O₂⁺ | •CH₃, CO |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are highly effective for identifying functional groups and characterizing chemical bonds. cardiff.ac.uk The spectra are complementary: IR spectroscopy is more sensitive to polar bonds, while Raman is better for non-polar, symmetric bonds. nih.gov

For this compound, key vibrational modes include:

Aldehyde Group: A strong C=O stretching band is expected in the IR spectrum around 1680-1700 cm⁻¹. The aldehydic C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. ias.ac.in

Pyrimidine Ring: The C=C and C=N stretching vibrations of the aromatic ring will produce a series of characteristic bands in the 1400-1600 cm⁻¹ region in both IR and Raman spectra. sigmaaldrich.com

Methoxy Groups: The C-O stretching vibrations of the methoxy groups will result in strong bands, typically in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch) regions of the IR spectrum. ias.ac.in

Table 5: Predicted Characteristic IR and Raman Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency Range (cm⁻¹) | Predicted Raman Frequency Range (cm⁻¹) |

|---|---|---|---|

| C-H Stretch (Aldehyde) | -CHO | 2810-2850 (weak), 2710-2750 (weak) | 2810-2850 (medium) |

| C=O Stretch | -CHO | 1680-1700 (strong) | 1680-1700 (medium) |

| C=N/C=C Ring Stretches | Pyrimidine | 1550-1610 (strong), 1400-1500 (multiple, strong) | 1550-1610 (strong), 1400-1500 (multiple, medium) |

| Asymmetric C-O Stretch | -OCH₃ | 1220-1280 (strong) | 1220-1280 (weak) |

| Symmetric C-O Stretch | -OCH₃ | 1000-1050 (strong) | 1000-1050 (weak) |

| Ring Breathing | Pyrimidine | Weak/Inactive | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of this compound, this technique provides invaluable insights into molecular geometry, conformation, and the non-covalent interactions that govern crystal packing.

Detailed crystallographic studies on related pyrimidine structures, such as 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones and various 2,4-diaminopyrimidine (B92962) salts, have revealed key structural motifs and intermolecular forces. nih.govmdpi.com Single-crystal X-ray diffraction (SCXRD) analysis allows for the accurate measurement of bond lengths, bond angles, and torsion angles. researchgate.net These experimental parameters can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT) to validate the results. nih.govscispace.com

A primary focus of such analyses is the identification and characterization of hydrogen bonds and other intermolecular contacts that stabilize the crystal lattice. vensel.org In derivatives of this class, strong N-H⋯O and C-H⋯O hydrogen bonds are frequently observed. nih.govresearchgate.net Hirshfeld surface analysis is a powerful tool used in conjunction with crystallographic data to quantitatively investigate these interactions. nih.govmdpi.com This method maps intermolecular contacts and provides a visual and statistical summary of the crystal packing environment. mdpi.comscispace.com For instance, in various 2,4-diaminopyrimidine salts, the dominant interaction is often an R²₂(8) homosynthon formed via N-H⋯N hydrogen bonds between the pyrimidine rings. mdpi.com The presence of other functional groups can introduce additional interactions, such as N-H⋯O bonds involving carbonyl acceptors. mdpi.com

The table below presents a representative example of crystallographic data that can be obtained for a derivative, based on published findings for similar compounds.

| Crystallographic Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. mdpi.com |

| a (Å) | 8.5657 | Length of the 'a' axis of the unit cell. vensel.org |

| b (Å) | 9.3203 | Length of the 'b' axis of the unit cell. vensel.org |

| c (Å) | 18.2134 | Length of the 'c' axis of the unit cell. vensel.org |

| β (°) | 91.540 | Angle of the 'β' axis of the unit cell. vensel.org |

| Volume (ų) | 1453.9 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. vensel.org |

| Hydrogen Bond Type | N-H···O | Indicates a common stabilizing intermolecular interaction. nih.gov |

| Hydrogen Bond Type | C-H···O | A weaker, yet significant, stabilizing intermolecular interaction. researchgate.net |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration of Derived Chiral Compounds

When this compound is used as a scaffold to synthesize chiral molecules, chiroptical spectroscopy becomes an essential tool for their stereochemical characterization. saschirality.org These techniques measure the differential interaction of a chiral substance with left and right circularly polarized light. nsf.gov The two primary methods are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mgcub.ac.in A non-racemic chiral sample will absorb one polarization more than the other, resulting in a CD spectrum with positive or negative peaks corresponding to the molecule's electronic transitions. nsf.gov Enantiomers, being non-superimposable mirror images, produce CD spectra that are exact mirror images of each other—displaying equal magnitude but opposite signs. saschirality.org This property makes CD an excellent method for assessing enantiomeric purity.

Optical Rotatory Dispersion (ORD) measures the variation in the angle of optical rotation as a function of wavelength. slideshare.netwikipedia.org This phenomenon, known as the Cotton effect, shows characteristic peaks and troughs in the vicinity of an absorption band of a chromophore. slideshare.net Similar to CD, the ORD curve of one enantiomer is the mirror image of the other.

The determination of the absolute configuration of a newly synthesized chiral compound derived from this compound can be achieved by comparing its experimental CD or ORD spectrum with a spectrum predicted by quantum chemical calculations. nih.gov This involves first determining the stable conformations of the molecule and then calculating the theoretical chiroptical spectra for a specific enantiomer (e.g., the R or S configuration). A match between the experimental spectrum and the calculated spectrum for the R-enantiomer, for instance, allows for the unambiguous assignment of the R absolute configuration to the synthesized compound. nih.gov

The table below illustrates the expected relationship between a pair of enantiomers derived from this compound when analyzed by chiroptical methods.

| Property | Enantiomer 1 (e.g., R-configuration) | Enantiomer 2 (e.g., S-configuration) | Racemic Mixture (1:1) |

|---|---|---|---|

| Optical Rotation [α] | Positive (+) | Negative (-) | Zero |

| CD Spectrum (Cotton Effect) | Positive or Negative Peaks | Mirror Image (Opposite Sign) | No Signal (Flat Line) |

| ORD Spectrum (Cotton Effect) | Positive or Negative Curve | Mirror Image (Opposite Sign) | No Signal (Plain Curve) |

| Method of Analysis | Comparison of experimental spectra with quantum chemical predictions to assign absolute configuration. nih.gov |

Theoretical and Computational Chemistry Studies on 2,4 Dimethoxypyrimidine 5 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and reactivity of molecules. For 2,4-Dimethoxypyrimidine-5-carbaldehyde, these methods can provide a detailed picture of its geometry, spectroscopic characteristics, and reactive sites.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a powerful and widely used computational method for predicting the geometric and electronic properties of organic molecules with a favorable balance between accuracy and computational cost. researchgate.net Through geometry optimization using DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), a stable, low-energy conformation of this compound can be determined. nih.govgoogle.com This optimized geometry is crucial for subsequent calculations and for understanding the molecule's spatial arrangement.

Based on studies of similar pyrimidine (B1678525) derivatives, a set of predicted geometric parameters for this compound can be extrapolated.

Table 1: Predicted Geometric Parameters for this compound (Based on DFT Calculations of Analogous Pyrimidines)

| Parameter | Predicted Value |

| C2-N1 Bond Length | ~1.34 Å |

| N1-C6 Bond Length | ~1.33 Å |

| C6-C5 Bond Length | ~1.42 Å |

| C5-C4 Bond Length | ~1.43 Å |

| C4-N3 Bond Length | ~1.34 Å |

| N3-C2 Bond Length | ~1.33 Å |

| C5-C7 (Aldehyde) Bond Length | ~1.48 Å |

| C7=O8 (Aldehyde) Bond Length | ~1.22 Å |

| C2-O (Methoxy) Bond Length | ~1.35 Å |

| C4-O (Methoxy) Bond Length | ~1.35 Å |

| C6-N1-C2 Bond Angle | ~120° |

| N1-C2-N3 Bond Angle | ~120° |

| C2-N3-C4 Bond Angle | ~120° |

| N3-C4-C5 Bond Angle | ~119° |

| C4-C5-C6 Bond Angle | ~121° |

| C5-C6-N1 Bond Angle | ~120° |

Furthermore, DFT calculations can predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. google.com The calculated vibrational frequencies can be compared with experimental data to confirm the molecular structure, and NMR chemical shifts provide insights into the electronic environment of the different nuclei.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. ambeed.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. ambeed.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atoms of the methoxy (B1213986) groups, reflecting their electron-donating nature. Conversely, the LUMO is likely to be centered on the electron-deficient aldehyde group, particularly the carbonyl carbon, which is susceptible to nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Conceptual Reactivity Descriptors for this compound

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | χ²/2η | Propensity to accept electrons |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and identifying sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative electrostatic potential (typically colored in shades of red) and positive electrostatic potential (colored in shades of blue).

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen of the aldehyde group and the nitrogen atoms of the pyrimidine ring, indicating their suitability for electrophilic attack or hydrogen bonding. Conversely, a region of positive potential would be expected around the aldehyde proton and the hydrogen atoms of the methyl groups, making them susceptible to nucleophilic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time, including its conformational flexibility and interactions with its environment. ambeed.com

Docking Studies and Receptor-Ligand Interactions of Derived Biologically Active Molecules

Given that pyrimidine derivatives are known to exhibit a wide range of biological activities, it is plausible that derivatives of this compound could also be biologically active. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For instance, derivatives of this compound could be designed and then docked into the active site of a specific enzyme or receptor to assess their binding affinity and interaction patterns. researchgate.net Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results of docking studies can guide the synthesis of more potent and selective inhibitors.

Table 3: Illustrative Docking Study Results for Hypothetical Derivatives of this compound against a Protein Target

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

| Derivative A | -8.5 | ASP120, LYS78, PHE150 |

| Derivative B | -7.9 | TYR99, VAL65, LEU145 |

| Derivative C | -9.2 | ARG88, GLU110, TRP130 |

This table is for illustrative purposes and does not represent actual experimental data.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can provide valuable insights into the structural features that are essential for the desired biological effect. researchgate.net

Table 4: Conceptual Framework of a QSAR Model for Pyrimidine Derivatives

| Component | Description | Example Descriptors/Methods |

| Dataset | A collection of pyrimidine derivatives with known biological activity (e.g., IC₅₀ values). | A series of substituted this compound analogues. |

| Molecular Descriptors | Numerical representations of the chemical structure. | Molecular Weight, LogP, Polar Surface Area, HOMO/LUMO energies, Dipole Moment. |

| Statistical Method | Algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |

| Model Validation | Assessment of the model's predictive power. | Internal validation (cross-validation) and external validation (using a test set). |

Prediction of Reaction Pathways and Transition States

The prediction of reaction pathways and the characterization of transition states for this compound are crucial for understanding its reactivity and for the rational design of synthetic routes to more complex molecules. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool in this regard, enabling the exploration of potential energy surfaces, the calculation of activation energies, and the visualization of transition state geometries.

The aldehyde functional group at the C5 position of the pyrimidine ring is the primary site of reactivity. Computational studies, such as those employing Fukui indices, predict that this C5 position is highly susceptible to nucleophilic attack. This theoretical prediction is borne out in the compound's participation in a variety of condensation and cycloaddition reactions.

One of the key areas of investigation has been the role of this compound in multicomponent reactions, such as the Biginelli reaction. While specific computational data for the involvement of this particular aldehyde is not extensively detailed in publicly available literature, general mechanistic studies of the Biginelli reaction provide a framework for predicting its behavior. The reaction is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This is followed by the nucleophilic addition of a β-dicarbonyl compound and subsequent cyclization and dehydration to yield the dihydropyrimidine (B8664642) product. DFT calculations on analogous systems can elucidate the transition states for each of these steps, providing insights into the reaction kinetics and the factors controlling stereoselectivity.

Similarly, in Knoevenagel condensations, this compound reacts with active methylene (B1212753) compounds. Theoretical models of this reaction type can map out the pathway involving the initial deprotonation of the active methylene compound by a base, followed by nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration to form the α,β-unsaturated product. The transition state for the carbon-carbon bond formation is a key determinant of the reaction rate.

Furthermore, this compound is a known reactant in 1,3-dipolar cycloaddition reactions, for instance, with nitrones to form isoxazolidine (B1194047) derivatives. researchgate.net The regio- and stereoselectivity of these reactions are dictated by the relative energies of the possible transition states. researchgate.net Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can predict the favored pathway by analyzing the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the pyrimidine aldehyde), or vice versa. The calculated energies of the transition states for different modes of addition (e.g., endo vs. exo and different regiochemistries) allow for the prediction of the major product isomer.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of ground state and transition state geometries and energies for reactions like Knoevenagel condensation, Biginelli reaction, and cycloadditions. | Activation energies, reaction enthalpies, and potential energy surfaces. |

| Fukui Indices/Electrostatic Potential Maps | Analysis of local reactivity and prediction of sites for nucleophilic or electrophilic attack. | Identification of the C5-aldehyde group as the primary electrophilic site. |

| Transition State Theory (TST) | Used with DFT results to calculate reaction rate constants from the properties of the transition state. | Prediction of reaction kinetics and the influence of temperature and catalysts. |

| Solvent Models (e.g., SMD, PCM) | Incorporation of solvent effects into the computational model to provide more accurate predictions of reaction pathways in solution. | More realistic activation energies and selectivities that correlate better with experimental results. |

This table is based on generally accepted computational chemistry principles and their application to similar chemical systems, as specific data for this compound is not extensively published.

Biological and Biomedical Applications of 2,4 Dimethoxypyrimidine 5 Carbaldehyde and Its Derivatives

Mechanistic Studies of Biological Activities

Derivatives of the pyrimidine (B1678525) scaffold, including those conceptually related to 2,4-Dimethoxypyrimidine-5-carbaldehyde, have been the subject of extensive research to understand their mechanisms of action at a molecular level.

Enzyme Inhibition and Activation Mechanisms

Pyrimidine derivatives have demonstrated significant potential as inhibitors of various enzymes crucial to metabolic and disease pathways. researchgate.netnih.gov These compounds have been shown to effectively inhibit metabolic enzymes such as carbonic anhydrase isoenzymes I and II (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR), which are associated with conditions like epilepsy, glaucoma, Alzheimer's disease, and diabetes. researchgate.netnih.gov

For instance, novel synthesized pyrimidine derivatives have exhibited potent inhibitory capabilities with Ki values in the nanomolar range against several of these enzymes. nih.gov Specifically, Ki values were reported in the ranges of 39.16–144.62 nM for hCA I, 18.21–136.35 nM for hCA II, 33.15–52.98 nM for AChE, and 31.96–69.57 nM for BChE. nih.gov Additionally, inhibition constants against α-glycosidase and aldose reductase were found to be in the ranges of 17.37–253.88 nM and 648.82–1902.58 nM, respectively. nih.gov

Other studies have focused on different enzymatic targets. Pyrido[2,3-d]pyrimidine derivatives have been evaluated as inhibitors of soybean lipoxygenase (LOX), a model for the human 5-LOX enzyme involved in inflammatory processes. mdpi.com The mechanism of action for many pyrimidine-based anti-inflammatory agents is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which reduces the production of prostaglandins. nih.govmdpi.com Furthermore, certain pyrimidine derivatives act as antifolates by selectively inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is a therapeutic target for leishmaniasis. nih.gov Another target is the microtubule affinity-regulating kinase 4 (MARK4), an enzyme implicated in various diseases, which can be inhibited by pyrimidine-based compounds. nih.gov

| Enzyme Target | Pyrimidine Derivative Class | Inhibition Values (Ki or IC50) | Associated Disease/Process |

|---|---|---|---|

| Carbonic Anhydrase I (hCA I) | Novel Pyrimidine Derivatives | Ki: 39.16–144.62 nM nih.gov | Glaucoma, Epilepsy |

| Carbonic Anhydrase II (hCA II) | Novel Pyrimidine Derivatives | Ki: 18.21–136.35 nM nih.gov | Glaucoma, Epilepsy |

| Acetylcholinesterase (AChE) | Novel Pyrimidine Derivatives | Ki: 33.15–52.98 nM nih.gov | Alzheimer's Disease |

| Butyrylcholinesterase (BChE) | Novel Pyrimidine Derivatives | Ki: 31.96–69.57 nM nih.gov | Alzheimer's Disease |

| α-Glycosidase | Novel Pyrimidine Derivatives | Ki: 17.37–253.88 nM researchgate.netnih.gov | Diabetes |

| Aldose Reductase (AR) | Novel Pyrimidine Derivatives | Ki: 648.82–1902.58 nM researchgate.netnih.gov | Diabetic Neuropathy |

| Lipoxygenase (LOX) | Pyrido[2,3-d]pyrimidines | IC50: 42 µM, 47.5 µM mdpi.com | Inflammation |

| Cyclooxygenase (COX) | Pyrazolo[3,4-d]pyrimidines | IC50 values reported nih.gov | Inflammation |

| Dihydrofolate Reductase (DHFR) | Dihydropyrimidine-5-carboxamides | IC50: 0.10 µM for L. major DHFR nih.gov | Leishmaniasis |

Receptor Binding and Modulation Studies

The pyrimidine scaffold is a key component in the design of ligands that target specific receptors. Research has focused on developing selective antagonists and agonists for various receptor subtypes. For example, 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles have been designed and optimized as potent and selective antagonists for the A1 adenosine receptor. nih.gov The design hypothesis for these compounds suggests that the cyano group at the 5-position increases the acidity of the exocyclic amino group, promoting stronger binding to the receptor. nih.gov

In another area, non-catecholamine-based pyrimidine derivatives have been identified as selective partial agonists for the D5 dopamine receptor (D5R). nih.gov Through rational design and evaluation, specific derivatives like 4-(4-iodophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine were found to have an EC50 of 269.7 ± 6.6 nM, indicating potent agonist activity at the D5 receptor, which is a target for neurological disorders. nih.gov

Cell Signaling Pathway Interventions

Pyrimidine derivatives can exert their biological effects by interfering with critical cell signaling pathways. In cancer, these pathways are often dysregulated, and pyrimidine analogs can restore normal function or induce cell death. The PI3K/Akt pathway, which promotes cell growth and proliferation while inhibiting apoptosis, is a common target. nih.gov The effectiveness of chemopreventive agents often lies in their ability to inhibit signaling pathways such as mitogen-activated protein kinases (MAPK), protein kinases C (PKC), and phosphoinositide 3-kinase (PI3K). nih.gov Inhibition of these pathways can affect the expression of downstream targets like cyclooxygenase-2 (COX-2), activator protein-1 (AP-1), and nuclear factor-kappaB (NF-κB), which are linked to inflammation and cancer. nih.gov

Antimicrobial and Antiviral Mechanism of Action

The pyrimidine nucleus is a cornerstone in the development of antimicrobial and antiviral agents. orientjchem.orgwisdomlib.orgnih.gov The rise of multi-drug resistant microbial strains has spurred the investigation of new pyrimidine derivatives. wisdomlib.org These compounds have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govnih.gov For instance, certain pyrimidine derivatives demonstrated strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov

In the realm of antiviral research, pyrimidine derivatives have been investigated for activity against a wide array of viruses, including influenza virus, respiratory syncytial virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). jacsdirectory.comnih.gov More recently, pyrimido[4,5-d]pyrimidine derivatives have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism of action for many antiviral pyrimidine derivatives involves the inhibition of key viral enzymes or processes necessary for replication.

| Activity Type | Pathogen | Derivative Class | Key Findings |

|---|---|---|---|

| Antibacterial | Gram-positive (e.g., S. aureus) | Pyrimidopyrimidines | Exhibited excellent antimicrobial activities compared to reference drugs. nih.gov |

| Antibacterial | Gram-negative (e.g., E. coli) | Pyrimidopyrimidines | Showed strong effects against tested microorganisms. nih.gov |

| Antifungal | Candida albicans, Aspergillus flavus | Pyrimidopyrimidines | Revealed excellent antimicrobial activities. nih.gov |

| Antiviral | Human Coronavirus 229E (HCoV-229E) | Pyrimido[4,5-d]pyrimidines | Derivatives with a cyclopropylamino group showed remarkable efficacy. mdpi.com |

| Antiviral | Influenza, RSV, Herpes, HBV, HCV, HIV | General Pyrimidine Derivatives | Broad-spectrum activity reported in patent literature. nih.gov |

Anticancer Mechanisms and Apoptotic Pathway Induction

The pyrimidine scaffold is central to many anticancer drugs, most notably 5-fluorouracil (5-FU). nih.govwisdomlib.org The anticancer mechanism of 5-FU and its derivatives involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of deoxythymidine monophosphate, thereby disrupting DNA synthesis and repair in rapidly dividing cancer cells. nih.gov

Beyond inhibiting nucleotide synthesis, other pyrimidine derivatives induce apoptosis (programmed cell death) through various mechanisms. One such mechanism involves increasing the levels of intracellular reactive oxygen species (ROS). nih.gov Elevated ROS can lead to significant cellular damage and trigger the apoptotic cascade. Studies on certain compounds have shown that they can downregulate the expression of oncogenic proteins like H-Ras and inhibit downstream signaling pathways, further contributing to their pro-apoptotic and anticancer effects. nih.gov In vitro studies have confirmed the cytotoxic activities of novel pyrimidine derivatives against various cancerous cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between the chemical structure of pyrimidine derivatives and their biological activity is crucial for designing more potent and selective therapeutic agents. Numerous SAR studies have been conducted to optimize these compounds.

For example, in the development of A1 adenosine receptor antagonists, the nature of the substituents at the R2, R4, and R6 positions of the 2-aminopyrimidine-5-carbonitrile scaffold was found to control the selectivity profile. nih.gov Similarly, for pyrimido[4,5-d]pyrimidines with antiviral activity, the aliphatic chain at position 7 of the core structure was identified as critical for effectiveness against HCoV-229E. mdpi.com Compounds with a cyclopropylamine or longer aliphatic chains were active, while those with an N-methylpiperazinyl group were not. mdpi.com

In the context of enzyme inhibition, SAR studies on pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) involved modifying three different substituent positions to optimize potency and lipophilicity. researchgate.net For antifolates targeting the DHFR from L. major, SAR studies focused on the 4-phenyl ring of a dihydropyrimidine (B8664642) template and the impact of different amino acid linkers on a diaminopyrimidine motif. nih.gov These studies are essential for the rational design of new derivatives with improved pharmacological profiles.

Target Identification and Validation Strategies

The initial step in developing a new therapeutic agent from a scaffold like this compound is the identification and validation of its biological target. This process is crucial for understanding the compound's mechanism of action and for guiding further optimization.

Target Identification: A combination of computational and experimental approaches is often employed to identify the molecular targets of novel compounds.

Network Pharmacology: This in silico approach uses drug-target and gene databases to predict potential targets for a compound and analyze their interactions. For instance, this strategy was successfully used to identify 78 core targets for a synthetic tetrahydroisoquinoline derivative in non-small-cell lung cancer (NSCLC), pinpointing the mitogen-activated protein kinase (MAPK) signaling pathway as central to its apoptosis-inducing effects mdpi.com.

Molecular Docking: Computational docking studies can predict the binding affinity and interaction patterns of a ligand with a potential protein target. This method was used to analyze the binding of pyrimidine derivatives to the crystal structure of mutant Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy nih.gov.

Given the structural similarities to other biologically active molecules, derivatives of this compound are often investigated as inhibitors of protein kinases, which are frequently dysregulated in diseases like cancer. nih.gov Potential kinase targets for pyrimidine-based compounds include:

Aurora Kinases (AURK) nih.govacs.org

Polo-like Kinases (PLK) nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.govmdpi.com

Cyclin-Dependent Kinases (CDKs) rsc.org

Phosphoinositide 3-kinases (PI3K) acs.org

Target Validation: Once potential targets are identified, they must be validated to confirm their role in the disease process and their modulation by the compound.

Genetic Validation: This is considered a highly definitive method for target validation. nih.gov It involves techniques like targeted gene disruption (gene knockout), where the gene for the target protein is removed or replaced, to observe the effect on the disease phenotype. nih.gov

Chemical Validation: This approach uses potent and selective small-molecule inhibitors (chemical probes) to modulate the target's function. The strength of chemical validation increases from in vitro activity to in vivo activity in animal models and, ultimately, therapeutic activity in patients. nih.gov This method also provides early insights into key drug-like properties such as cell permeability and metabolic stability. nih.gov

Prodrug Design and Biotransformation Pathways of Related Compounds

Challenges such as poor solubility or unfavorable pharmacokinetic profiles can hinder the development of promising compounds. Prodrug design is a key strategy to overcome these limitations.

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through metabolic processes. This approach can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Improving Aqueous Solubility: A significant challenge with many heterocyclic compounds, including pyrimidine derivatives, is poor water solubility. A prodrug strategy was successfully applied to pyrazolo[3,4-d]pyrimidine-based dual Src/Abl inhibitors. nih.gov By attaching a solubilizing N-methylpiperazino group via an O-alkyl carbamate linker, researchers developed highly water-soluble prodrugs that demonstrated good plasma stability and released the active drug in vitro. nih.gov

Ester Prodrugs: Ester prodrugs are commonly used to enhance bioavailability. For example, candesartan cilexetil and olmesartan medoxomil are inactive ester prodrugs that are rapidly and completely hydrolyzed by esterases in the gastrointestinal tract to their active carboxylic acid forms. wikipedia.org This strategy could be applied to derivatives of this compound containing appropriate functional groups.

Biotransformation Pathways: Biotransformation is the metabolic process by which the body alters chemical substances, facilitating their excretion. nih.gov This process typically occurs in three phases.

Phase I Metabolism: These reactions introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the drug molecule, generally making it more polar. nih.gov The most common Phase I reactions are oxidations catalyzed by the Cytochrome P450 (CYP) family of enzymes located primarily in the liver. nih.gov

Phase II Metabolism: In this phase, the parent drug or its Phase I metabolite is conjugated with endogenous hydrophilic molecules. nih.gov This further increases water solubility and facilitates excretion. Common conjugation reactions include glucuronidation (catalyzed by UDP-Glucuronosyltransferases) and sulfation (catalyzed by sulfotransferases).

Phase III Metabolism: This phase involves the transport of the metabolized drug out of cells, often mediated by transporters like the ATP-binding cassette (ABC) superfamily. nih.gov

For derivatives of this compound, metabolic pathways would likely involve O-demethylation of the methoxy (B1213986) groups by CYP enzymes in Phase I, followed by conjugation of the resulting hydroxyl groups in Phase II.

Lead Compound Optimization and Medicinal Chemistry Strategies

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies: SAR is the cornerstone of medicinal chemistry, involving the systematic modification of a molecule's structure to understand how different chemical groups influence its biological activity. For a series of pyrido[2,3-d]pyrimidines, SAR studies revealed that the presence of a carbonyl group at a specific position was crucial for anticancer activity. rsc.org

Modification of Substituents: The properties of a lead compound can be fine-tuned by altering the substituents on the core scaffold. In the development of pyrimidine-based inhibitors, a structure-activity relationship study involving approximately 30 analogs with different substituents on the pyrimidine or triazine core led to the identification of more potent compounds. nih.gov

Improvement of Physicochemical Properties: Medicinal chemists often focus on enhancing properties like solubility and metabolic stability. One strategy involves replacing certain chemical moieties. For example, in an effort to improve the properties of an Aurora A kinase inhibitor, its benzene (B151609) moiety was replaced with a pyridine ring, and an amide group was replaced with a sulfonamide isostere. acs.org Lipophilicity is another critical parameter that is carefully optimized to balance permeability and solubility while minimizing off-target effects and metabolic liabilities. sk.ru

Computational and In Silico Methods: Modern lead optimization heavily relies on computational tools. A virtual screening strategy known as auto in silico ligand directing evolution (AILDE) has been developed to efficiently generate promising lead compounds. nih.gov This protocol involves fragment-based ligand modification, molecular dynamics simulations for conformational sampling, and binding free energy predictions to guide the design of new analogs. nih.gov

The optimization of a lead compound derived from this compound would involve these iterative cycles of design, synthesis, and testing to achieve a balance of potency, selectivity, and drug-like properties.

Applications of 2,4 Dimethoxypyrimidine 5 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The unique electronic and steric properties of 2,4-Dimethoxypyrimidine-5-carbaldehyde make it an ideal starting material for the construction of complex heterocyclic systems. The electron-rich pyrimidine (B1678525) ring, further activated by the methoxy (B1213986) groups, coupled with the electrophilic nature of the aldehyde, provides multiple reaction sites for annulation and condensation reactions.

The aldehyde group at the 5-position of the pyrimidine ring is a key functional handle for the construction of fused heterocyclic systems. This is often achieved through condensation reactions with various binucleophiles, leading to the formation of a new ring fused to the pyrimidine core. For instance, reactions with compounds containing active methylene (B1212753) groups and amino functionalities can lead to the formation of pyridopyrimidines, which are of significant interest in medicinal chemistry.

One of the notable applications in this area is the synthesis of thieno[2,3-d]pyrimidines. The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, provides a pathway to highly substituted thiophenes. While direct use of this compound in a classical Gewald reaction is not extensively documented, its aldehyde functionality makes it a prime candidate for such transformations, potentially leading to novel thienopyrimidine derivatives. The reaction would proceed through an initial Knoevenagel condensation, followed by sulfur addition and ring closure.

The general scheme for the synthesis of fused pyrimidines from pyrimidine-5-carbaldehydes is presented below:

| Fused System | Reagents and Conditions | Potential Product |